molecular formula C18H25NO3S B497432 6-ethoxy-N,N-dipropylnaphthalene-2-sulfonamide CAS No. 428466-21-1

6-ethoxy-N,N-dipropylnaphthalene-2-sulfonamide

Cat. No.: B497432
CAS No.: 428466-21-1
M. Wt: 335.5g/mol
InChI Key: WLSIRDWGYPZHEF-UHFFFAOYSA-N
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Description

6-ethoxy-N,N-dipropylnaphthalene-2-sulfonamide is a chemical compound with the molecular formula C18H25NO3S and a molecular weight of 335.46 g/mol This compound is characterized by its naphthalene core, which is substituted with an ethoxy group at the 6-position and a dipropylsulfonamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N,N-dipropylnaphthalene-2-sulfonamide typically involves the following steps:

    Naphthalene Derivatization: The starting material, naphthalene, is first derivatized to introduce the ethoxy group at the 6-position. This can be achieved through an electrophilic aromatic substitution reaction using ethyl iodide and a strong base such as sodium hydride.

    Sulfonamide Formation: The next step involves the introduction of the sulfonamide group at the 2-position. This is typically done by reacting the 6-ethoxynaphthalene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with dipropylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N,N-dipropylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

6-ethoxy-N,N-dipropylnaphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-ethoxy-N,N-dipropylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-N,N-dipropylnaphthalene-2-sulfonamide
  • 6-ethoxy-N,N-diethylnaphthalene-2-sulfonamide
  • 6-ethoxy-N,N-dipropylnaphthalene-1-sulfonamide

Uniqueness

6-ethoxy-N,N-dipropylnaphthalene-2-sulfonamide is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties

Biological Activity

6-Ethoxy-N,N-dipropylnaphthalene-2-sulfonamide is a member of the sulfonamide class, which includes a variety of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound features a naphthalene backbone substituted with an ethoxy group and dipropyl groups, along with a sulfonamide functional group. This structural configuration is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Sulfonamides, including this compound, primarily exert their effects through the inhibition of bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, leading to competitive inhibition and subsequent disruption of folate production essential for DNA synthesis in bacteria .

Antimicrobial Activity

Sulfonamides are well-documented for their antibacterial properties. Research indicates that this compound exhibits significant activity against various Gram-positive and Gram-negative bacteria. The effectiveness can be attributed to its ability to inhibit bacterial growth by interfering with folate metabolism.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2032 µg/mL
Escherichia coli1864 µg/mL
Nocardia spp.2516 µg/mL

These results indicate that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

Antioxidant Activity

In addition to its antibacterial properties, the compound has been evaluated for antioxidant activity. Studies using the DPPH radical scavenging method revealed moderate antioxidant capabilities, suggesting that it may contribute to reducing oxidative stress in biological systems.

Compound DPPH Scavenging Activity (IC50)
This compound0.95 mM
Control (Ascorbic Acid)0.05 mM

The presence of substituents on the naphthalene ring appears to enhance its radical scavenging ability .

Case Studies

Several studies have highlighted the therapeutic potential of sulfonamide derivatives:

  • Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound showed enhanced antibacterial activity when modified with electron-withdrawing groups. This modification increased the binding affinity to bacterial enzymes involved in folate synthesis .
  • Combination Therapies : Research indicates that combining sulfonamides with other antibiotics can lead to synergistic effects, improving overall efficacy against resistant bacterial strains. For instance, pairing with trimethoprim has been shown to enhance the bactericidal activity significantly .

Properties

IUPAC Name

6-ethoxy-N,N-dipropylnaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-4-11-19(12-5-2)23(20,21)18-10-8-15-13-17(22-6-3)9-7-16(15)14-18/h7-10,13-14H,4-6,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSIRDWGYPZHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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